molecular formula C22H24FN3O3 B4325929 1-(4-FLUOROPHENYL)-3-[4-(3-METHOXYANILINO)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE

1-(4-FLUOROPHENYL)-3-[4-(3-METHOXYANILINO)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B4325929
M. Wt: 397.4 g/mol
InChI Key: JOHLXPNVCDIAOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-FLUOROPHENYL)-3-[4-(3-METHOXYANILINO)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a piperidinyl-pyrrolidine-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROPHENYL)-3-[4-(3-METHOXYANILINO)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common approach is to start with the appropriate fluorophenyl and methoxyphenyl precursors, which are then subjected to a series of reactions including amination, cyclization, and functional group transformations. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like catalytic processes and green chemistry principles are often employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROPHENYL)-3-[4-(3-METHOXYANILINO)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

1-(4-FLUOROPHENYL)-3-[4-(3-METHOXYANILINO)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-3-[4-(3-METHOXYANILINO)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenyl and methoxyphenyl derivatives, as well as piperidinyl-pyrrolidine-dione analogs. Examples include:

  • 1-(4-fluorophenyl)-3-{4-[(2-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione
  • 1-(4-chlorophenyl)-3-{4-[(3-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione

Uniqueness

The uniqueness of 1-(4-FLUOROPHENYL)-3-[4-(3-METHOXYANILINO)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, while the methoxyphenyl group contributes to its biological activity.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[4-(3-methoxyanilino)piperidin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3/c1-29-19-4-2-3-17(13-19)24-16-9-11-25(12-10-16)20-14-21(27)26(22(20)28)18-7-5-15(23)6-8-18/h2-8,13,16,20,24H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHLXPNVCDIAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-FLUOROPHENYL)-3-[4-(3-METHOXYANILINO)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE
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1-(4-FLUOROPHENYL)-3-[4-(3-METHOXYANILINO)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE
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1-(4-FLUOROPHENYL)-3-[4-(3-METHOXYANILINO)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE
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1-(4-FLUOROPHENYL)-3-[4-(3-METHOXYANILINO)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE

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